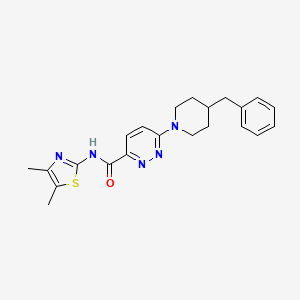
6-(4-benzylpiperidin-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-benzylpiperidin-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide, also known as BPTP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BPTP is a small molecule that has been synthesized using a specific method, which will be discussed in This paper will also explore the scientific research applications of BPTP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Applications De Recherche Scientifique
Synthesis and Antioxidant Studies
A study by Ahmad et al. (2012) synthesizes compounds similar to the target chemical, emphasizing their potential as antioxidants. These compounds, which include variations of pyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, have been shown to possess moderate to significant radical scavenging activity, indicating their potential utility in developing more potent biologically active compounds [Ahmad et al., 2012].
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes
A study by Khalifa et al. (2015) explores the synthesis of novel aryl monoazo organic compounds, which include variations of the target compound. These synthesized compounds have been applied in dyeing polyester fabrics and exhibited high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. This suggests the potential for these compounds to be used in sterile and biologically active fabrics [Khalifa et al., 2015].
Synthesis and Structure-Activity Relationship in N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides
The research by Ukrainets et al. (2019) examines the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, closely related to the compound . The study reveals a relationship between molecular structure and pharmacological activity, indicating the potential for these compounds as analgesics and anti-inflammatory agents [Ukrainets et al., 2019].
Design and Synthesis of Acetylcholinesterase Inhibitors
Contreras et al. (2001) conducted research on pyridazine derivatives, similar to the target compound, as acetylcholinesterase inhibitors. This study suggests the utility of such compounds in treating conditions like Alzheimer’s disease, due to their inhibitory action on acetylcholinesterase [Contreras et al., 2001].
Synthesis and Antimicrobial Activity of 4-Acyl-pyrazoles
Cetin and Bildirici (2016) synthesized 4-Acyl-pyrazole-3-carboxylic acids, structurally related to the target compound. These compounds showed potent antibacterial activity, highlighting their potential use in developing new antimicrobial agents [Cetin & Bildirici, 2016].
Synthesis of Novel Pyridothienopyrimidines
Bakhite et al. (2000) focused on the synthesis of pyridothienopyrimidines, which are structurally akin to the target compound. The study highlights the potential of these compounds in various biological applications due to their unique structural properties [Bakhite et al., 2000].
Propriétés
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-15-16(2)29-22(23-15)24-21(28)19-8-9-20(26-25-19)27-12-10-18(11-13-27)14-17-6-4-3-5-7-17/h3-9,18H,10-14H2,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAXMNIURCUNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-benzylpiperidin-1-yl)-N-(4,5-dimethylthiazol-2-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2685895.png)




![1-[(5-Bromothiophen-2-yl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2685903.png)

![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2685906.png)
![1-{1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2685907.png)
![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)
![Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2685910.png)